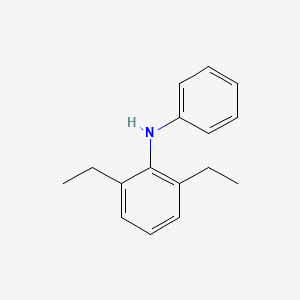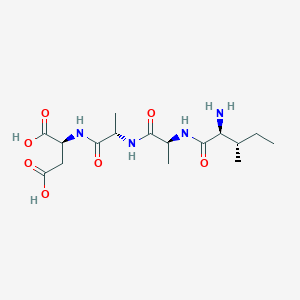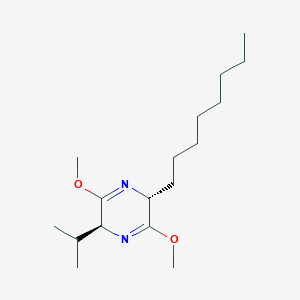
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine is a chemical compound with a complex structure that includes both methoxy and alkyl groups
Preparation Methods
The synthesis of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can be compared with other similar compounds, such as:
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde: Another compound with methoxy groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and interaction profiles.
Properties
CAS No. |
647019-10-1 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine |
InChI |
InChI=1S/C17H32N2O2/c1-6-7-8-9-10-11-12-14-16(20-4)19-15(13(2)3)17(18-14)21-5/h13-15H,6-12H2,1-5H3/t14-,15+/m1/s1 |
InChI Key |
IHAMIUCOYOVYAZ-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C(=N[C@H](C(=N1)OC)C(C)C)OC |
Canonical SMILES |
CCCCCCCCC1C(=NC(C(=N1)OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


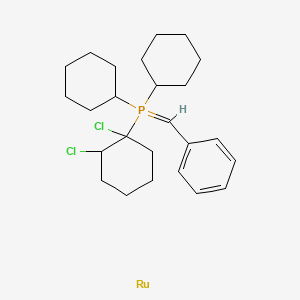
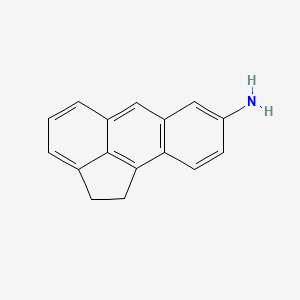
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
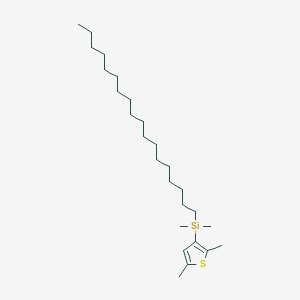
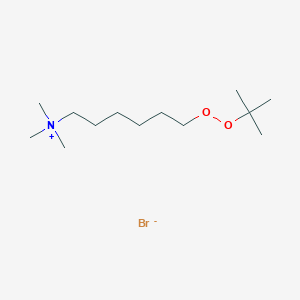
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
